

"Nicotinamide Riboside Triflate" as a precursor to nicotinamide adenine dinucleotide

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Compound of Interest

Compound Name: Nicotinamide Riboside Triflate

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Nicotinamide Riboside Triflate: A Technical Guide to a Promising NAD⁺ Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide Adenine Dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).^{[1][2]} The decline of NAD⁺ levels with age and in certain pathological conditions has spurred interest in NAD⁺ precursor molecules as potential therapeutic agents. Among these, Nicotinamide Riboside (NR) has emerged as a promising orally bioavailable precursor that can effectively augment intracellular NAD⁺ pools.^{[2][3][4]} This technical guide focuses on **Nicotinamide Riboside Triflate**, a salt form of NR used in research, providing an in-depth overview of its synthesis, mechanism of action as an NAD⁺ precursor, and a summary of its effects in preclinical and clinical studies.

Chemical and Physical Properties

Nicotinamide Riboside Triflate is the trifluoromethanesulfonate salt of Nicotinamide Riboside. The triflate anion is a good leaving group, which can be relevant in certain chemical synthesis applications.^[5]

Property	Value	Reference
Chemical Formula	C12H15F3N2O8S	MedKoo Biosciences
Molecular Weight	404.32 g/mol	MedChemExpress
Appearance	Off-White to Light Yellow Solid	Cymit Química S.L.
Solubility	Soluble in Water and Methanol	Cayman Chemical
Storage	Hygroscopic, store at -20°C under inert atmosphere	[6]

Synthesis of β -Nicotinamide Riboside Triflate

The stereoselective synthesis of β -nicotinamide riboside is crucial as only the β -anomer is biologically active. A widely used and efficient method is a two-step procedure.[7][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetyl- β -D-riboside Triflate[7]

- Materials:
 - 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose
 - Ethyl nicotinate
 - Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
 - Dichloromethane (dry)
- Procedure:
 - Dissolve 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose and 1.5 equivalents of ethyl nicotinate in dry dichloromethane under an inert atmosphere.
 - Add 1 equivalent of TMSOTf to the solution.
 - Stir the reaction at room temperature for approximately 10 hours.

- Monitor the reaction for the formation of the intermediate product.
- Upon completion, the reaction mixture is worked up to isolate the ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate intermediate. This can be achieved by removing the solvent under reduced pressure. An additional 4 hours may be required to remove any aqueous phase under high vacuum.[7]

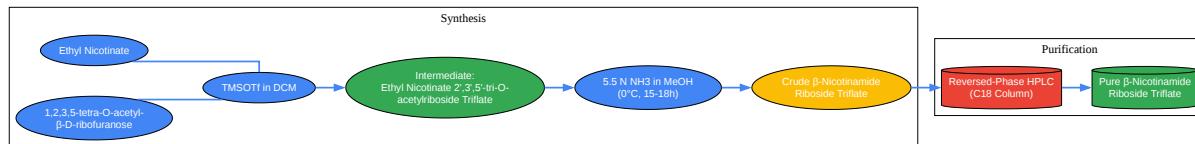
Step 2: Conversion to β -Nicotinamide Riboside Triflate[7]

- Materials:
 - Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate (from Step 1)
 - 5.5 N Ammonia in Methanol (ice-cold)
- Procedure:
 - Dissolve the intermediate from Step 1 in ice-cold 5.5 N ammonia in methanol.
 - Maintain the reaction at 0°C for 15-18 hours. This step achieves simultaneous deprotection of the acetyl groups and conversion of the ethyl nicotinate to the nicotinamide amide.[7]
 - Monitor the reaction hourly after 15 hours using HPLC to maximize the yield of β -nicotinamide riboside and minimize the formation of byproducts like nicotinamide.[7]
 - Once the reaction is complete, the methanol and ammonia are removed under reduced pressure.

Purification:[7]

- The final product, **β -nicotinamide riboside triflate**, is purified using reversed-phase HPLC on a C18 column. The column should be activated with a methanol/water gradient, and the product is typically eluted with water.[9]

Workflow for Synthesis and Purification



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Caption: Workflow for the two-step synthesis and purification of **β-nicotinamide riboside triflate**.

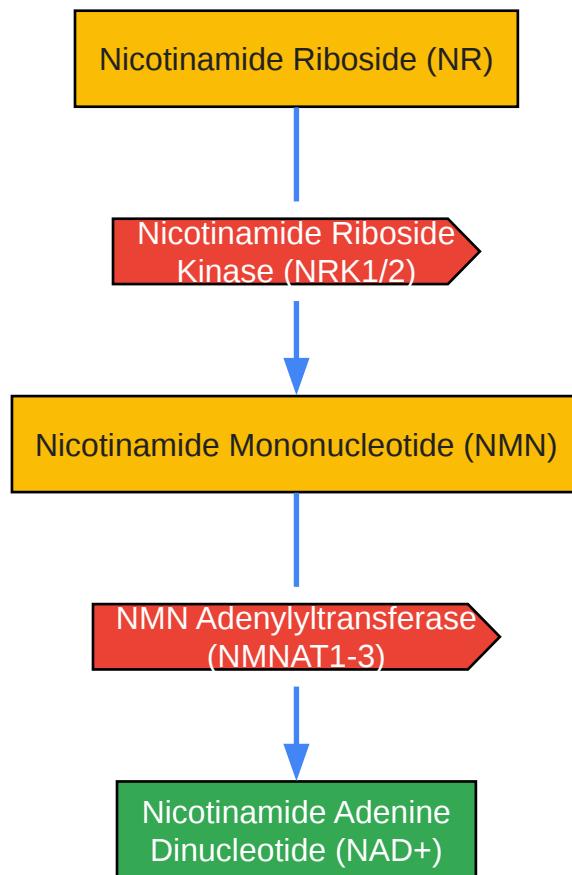
Mechanism of Action: Conversion to NAD⁺

Nicotinamide Riboside Triflate, once administered and absorbed, dissociates, and the Nicotinamide Riboside cation becomes available to the body's cells. NR is a key intermediate in the NAD⁺ salvage pathway.

Signaling Pathway of NR to NAD⁺

The primary pathway for the conversion of NR to NAD⁺ involves two key enzymatic steps:

- Phosphorylation by Nicotinamide Riboside Kinases (NRKs): In mammals, two kinases, NRK1 and NRK2, phosphorylate NR to form nicotinamide mononucleotide (NMN).[\[10\]](#)
- Adenylylation by NMN Adenylyltransferases (NMNATs): NMN is then converted to NAD⁺ by a family of enzymes called NMN adenylyltransferases (NMNAT1-3), which are located in different cellular compartments (nucleus, Golgi apparatus, and mitochondria).[\[1\]](#)



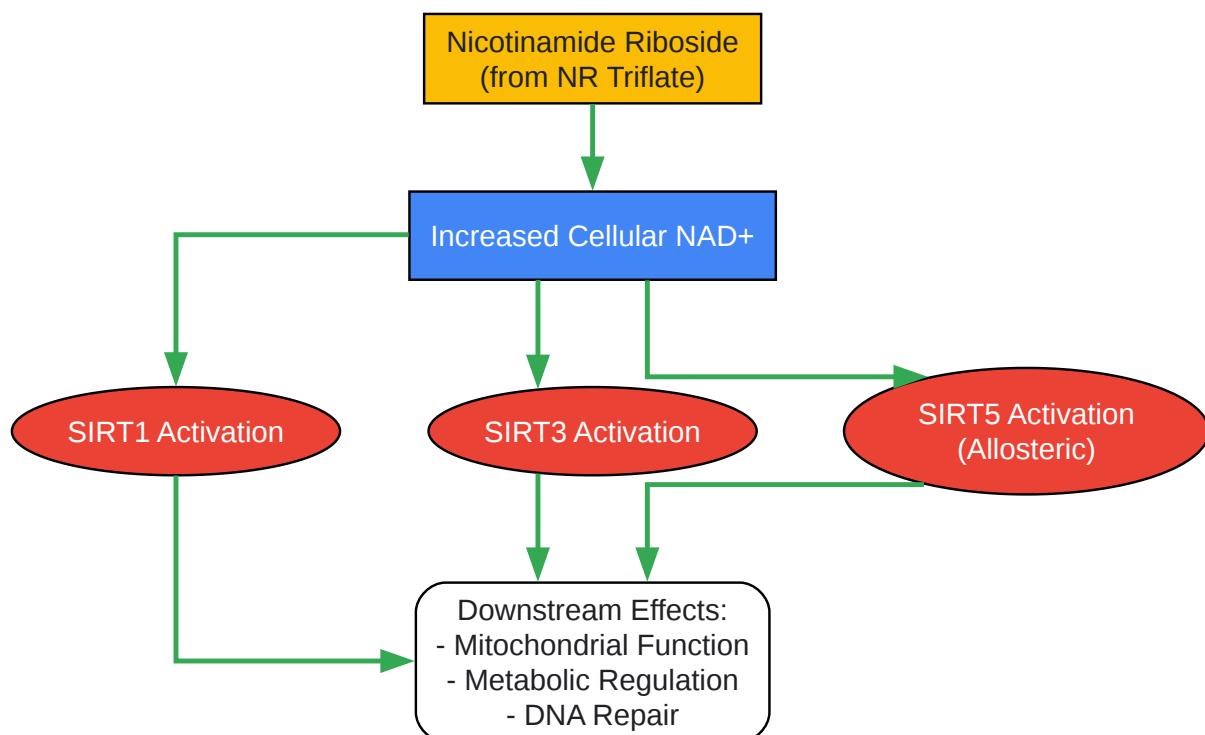
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Caption: The enzymatic conversion of Nicotinamide Riboside (NR) to NAD+.

Activation of Sirtuins

The increase in intracellular NAD⁺ levels resulting from NR supplementation directly impacts the activity of NAD⁺-dependent enzymes, most notably the sirtuins (SIRT1-7). Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, DNA repair, and cellular stress responses.

Specifically, NR has been shown to activate SIRT1 and SIRT3.^[11] One study also identified NR as a selective allosteric activator of SIRT5.^{[12][13]}



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Caption: Activation of sirtuins by increased NAD⁺ levels from Nicotinamide Riboside.

In Vivo and Clinical Efficacy

Numerous preclinical and clinical studies have investigated the effects of Nicotinamide Riboside supplementation on NAD⁺ levels and various physiological parameters.

Quantitative Data from In Vivo and Clinical Studies

Study Type	Subject	Dosage	Duration	Key Finding: NAD+ Increase	Reference
Clinical Trial	Humans with Long-COVID	2000 mg/day (oral)	5-10 weeks	2.6 to 3.1-fold increase in whole blood NAD+	[14]
Pilot Clinical Study	Healthy Human (n=1)	Single oral dose	---	Up to 2.7-fold increase in blood NAD+	[4]
Preclinical Study	Mice	~500 mg/kg/day in drinking water	8 weeks	No significant change in metabolic phenotype in this model of mild obesity	[3]
Preclinical Study	Mice	200 mg/kg (intravenous)	7 consecutive days	~140% increase in tibialis anterior muscle NAD+	[15]
Preclinical Study	Mice	Daily intravenous injections	---	~13% increase in quadriceps NAD+ (sedentary)~3 0% increase in quadriceps NAD+ (voluntary wheel running)	[15]

Experimental Protocols

Mouse Model of Diet-Induced Obesity[3]

- Animals: Male C57BL/6N and C57BL/6J mice.
- Diet: High-fat diet (HFD) or standard chow.
- NR Administration: 3.0 mg/mL NR in drinking water, equivalent to approximately 500 mg/kg/day.
- Duration: 8 weeks.
- Endpoints: Body and organ weights, glucose tolerance, metabolic parameters, mitochondrial O₂ flux in liver and muscle.

Mouse Model of Dilated Cardiomyopathy[16]

- Animals: Mouse model of dilated cardiomyopathy (SRFHKO mice).
- NR Administration: NR supplemented in food.
- Endpoints: Cardiac function (echocardiography), myocardial NAD⁺ levels, and NAD⁺ metabolites.

Human Clinical Trial in Long-COVID[14]

- Study Design: Double-blind, placebo-controlled trial.
- Participants: 58 community-dwelling individuals with long-COVID.
- Intervention: 2000 mg/day of Nicotinamide Riboside.
- Duration: 20 weeks.
- Primary Outcome: Cognition (assessed by various scales).
- Secondary Outcomes: Fatigue, depression, anxiety, sleep quality, and whole blood NAD⁺ levels.

Analytical Methods for Quantification

Accurate quantification of Nicotinamide Riboside and NAD⁺ in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS for NAD(H) Quantification[17]

- Instrumentation: LC-MS/MS system (e.g., LCMS-8060 NX System, Shimadzu).
- Column: C18 analytical column (e.g., Shim-pack GIST C18, 50 × 2.1 mm, 2 μ m).
- Mobile Phase:
 - A: 5 mM ammonium acetate in water.
 - B: 5 mM ammonium acetate in methanol.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 3 μ L.
- Gradient Program: A typical gradient would involve starting with a low percentage of mobile phase B, increasing it to a high percentage to elute the analytes, and then re-equilibrating the column. For example: 0-1 min, 1.5% B; 1-3 min, gradient to 95% B; 3-5 min, hold at 95% B; 5.1-6 min, return to 1.5% B.
- Detection: ESI-positive mode with Multiple Reaction Monitoring (MRM).
 - NAD⁺ transition: m/z 664.0 > 136.1
 - NADH transition: m/z 666.0 > 649.2
- Internal Standard: A stable isotope-labeled internal standard, such as 13C5-NAD⁺, is used for accurate quantification.

Sample Preparation Workflow

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Caption: General workflow for biological sample preparation for LC-MS/MS analysis of NAD+ metabolites.

Conclusion

Nicotinamide Riboside Triflate serves as a valuable research tool for investigating the therapeutic potential of boosting NAD+ levels. Its well-defined synthesis and clear mechanism of action, primarily through the NRK-NMNAT pathway leading to sirtuin activation, provide a solid foundation for further research. The quantitative data from both preclinical and clinical studies demonstrate its efficacy in raising NAD+ levels, although the physiological consequences can be context-dependent. The detailed experimental and analytical protocols provided in this guide offer a starting point for researchers and drug development professionals seeking to explore the potential of Nicotinamide Riboside and other NAD+ precursors in various therapeutic areas.

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